molecular formula C9H3F14NO2 B1222694 N-Methyl-bis-heptafluorobutyramide CAS No. 73980-71-9

N-Methyl-bis-heptafluorobutyramide

Cat. No.: B1222694
CAS No.: 73980-71-9
M. Wt: 423.1 g/mol
InChI Key: BCQYNSPESDDJBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-bis-heptafluorobutyramide is synthesized through the acylation of N-methylamine with heptafluorobutyric anhydride. The reaction typically occurs under mild, non-acidic conditions to prevent the decomposition of sensitive groups .

Industrial Production Methods: Industrial production of this compound involves the large-scale acylation of N-methylamine with heptafluorobutyric anhydride. The process is optimized to ensure high yields and purity, often exceeding 96% .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-bis-heptafluorobutyramide primarily undergoes acylation reactions. It reacts with amines, alcohols, and thiols to form neutral butyramide derivatives .

Common Reagents and Conditions:

    Reagents: Heptafluorobutyric anhydride, N-methylamine.

    Conditions: Mild, non-acidic conditions to prevent decomposition.

Major Products: The major products of these reactions are neutral butyramide derivatives, which are more stable and volatile, making them suitable for gas chromatographic analysis .

Scientific Research Applications

Derivatization in Gas Chromatography

Overview of Derivatization
Derivatization is a crucial step in GC/MS analysis, enhancing the volatility and stability of analytes that are otherwise non-volatile or unstable. MBHFBA is particularly effective for the derivatization of amines, alcohols, and thiols, forming stable butyramide derivatives that improve detection sensitivity and resolution during analysis .

Benefits of Using MBHFBA

  • Stability Improvement : MBHFBA protects unstable functional groups, allowing for better preservation during analysis .
  • Enhanced Volatility : It confers volatility to polar compounds like carbohydrates and amino acids, which typically decompose upon heating .
  • Low Detection Limits : The derivatives formed can be detected at very low levels using electron capture detectors (ECD), with detection limits ranging from 0.2 to 5.0 ppb depending on the analyte .

Applications in Biological Sample Analysis

Case Study: Analysis of Catecholamines
A study utilized MBHFBA for the derivatization of catecholamines in biological samples. The method demonstrated high sensitivity and specificity, enabling the detection of various catecholamines at low concentrations. Calibration curves showed excellent linearity (correlation coefficients > 0.996) over a wide range (1 to 5000 ng/mL) . The use of MBHFBA eliminated acidic byproducts commonly produced during derivatization, thus extending the lifetime of GC columns .

Pharmacokinetic Studies

Pharmacokinetics of Cathinone and Related Compounds
MBHFBA has been employed in pharmacokinetic studies to analyze substances like cathinone and norephedrine. In one study, the derivatization with MBHFBA facilitated the determination of pharmacokinetic parameters such as area under the curve (AUC), clearance rates, and half-lives for these compounds . The results indicated that MBHFBA significantly improved the accuracy of pharmacokinetic profiling due to its ability to stabilize and enhance the detectability of these analytes.

Environmental and Toxicological Applications

Determination of Neurotransmitters in Zebrafish
In toxicological studies, MBHFBA was used to analyze monoamine neurotransmitters in zebrafish larvae. A two-step derivatization process involving hexamethyldisilazane followed by MBHFBA was optimized to improve sensitivity and resolution in detecting neurotransmitter levels affected by environmental toxins . This approach allowed researchers to assess neurotoxic effects with greater precision.

Summary of Key Findings

Application AreaKey BenefitsNotable Findings
Gas ChromatographyImproves stability and volatilityDetection limits as low as 0.2 ppb
Biological Sample AnalysisHigh sensitivity for catecholaminesLinear calibration curves with correlation > 0.996
PharmacokineticsAccurate profiling of drug metabolismEnhanced accuracy in determining pharmacokinetic parameters
Environmental ToxicologyPrecise neurotransmitter analysisEffective in assessing neurotoxic effects in zebrafish

Mechanism of Action

N-Methyl-bis-heptafluorobutyramide exerts its effects by acylating amines, alcohols, and thiols, forming neutral butyramide derivatives. This process enhances the stability and volatility of the compounds, making them suitable for gas chromatographic analysis. The molecular targets include amine, hydroxyl, and thiol groups, which are acylated under mild conditions.

Comparison with Similar Compounds

  • N-Methyl-bis-trifluoroacetamide
  • N-Methyl-N-trimethylsilyl-trifluoroacetamide
  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide

Comparison: N-Methyl-bis-heptafluorobutyramide is unique due to its ability to confer volatility on substances with many polar groups, which are typically non-volatile and decompose on heating. This makes it particularly useful for the analysis of very volatile substances, unlike its similar counterparts.

Biological Activity

N-Methyl-bis-heptafluorobutyramide (MBHFBA) is a fluorinated amide compound that has garnered attention for its unique properties and potential applications in biological and forensic sciences. This article explores the biological activity of MBHFBA, including its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by its heptafluorinated alkyl groups, which contribute to its hydrophobic nature and stability under various conditions. The chemical structure can be represented as follows:

C8H6F14N2O2\text{C}_8\text{H}_6\text{F}_14\text{N}_2\text{O}_2

This structure allows MBHFBA to interact with biomolecules in unique ways, particularly in the context of sample fixation and stabilization.

1. Sample Fixation and Stabilization

MBHFBA has been shown to effectively stabilize biomolecules such as proteins, RNA, and DNA in biological samples. This property is crucial for preserving the integrity of samples during analysis. Research indicates that MBHFBA can form stable complexes with biomolecules, preventing degradation and facilitating accurate analytical results .

2. Effects on Cellular Structures

Studies have demonstrated that MBHFBA can influence cellular morphology and function. Its application in tissue fixation helps maintain cell architecture, which is vital for histological examinations. For instance, MBHFBA has been employed in cancer biopsy preservation, allowing for better visualization of cellular changes associated with malignancies .

Biological Activity Data

Study Findings
Gouveia et al. (2020)Demonstrated the efficacy of MBHFBA in stabilizing morphine and cocaine in hair samples, highlighting its role in forensic toxicology .
Stafford et al. (1992)Explored the use of MBHFBA in gas chromatography for analyzing complex biological mixtures, emphasizing its utility in forensic applications .
Geyer et al. (2020)Reported acute effects of MBHFBA after oral intake, noting potential impairments in biological systems .

Case Study 1: Forensic Applications

In forensic science, MBHFBA has been utilized to enhance the detection of drugs in biological samples. A study highlighted its application in gas chromatography to separate and identify compounds from complex matrices such as hair and blood. The use of MBHFBA improved the sensitivity and specificity of drug detection methods .

Case Study 2: Biological Sample Preservation

A significant application of MBHFBA is in the preservation of tissue samples for histopathological analysis. Research indicates that tissues fixed with MBHFBA retain their morphological characteristics better than those fixed with traditional methods. This advantage facilitates more accurate diagnostic assessments in clinical settings .

Safety and Toxicology

While MBHFBA exhibits beneficial properties for biological applications, it is essential to consider its safety profile. Acute exposure may lead to impairments; thus, handling precautions are necessary when working with this compound . Further toxicological studies are warranted to fully understand its long-term effects on human health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-Methyl-bis-heptafluorobutyramide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer: Synthesis typically involves amidation of heptafluorobutyric acid derivatives with methylamine. Key steps include:

  • Reagent selection : Use coupling agents (e.g., bromoacetyl bromide) and bases like triethylamine to facilitate nucleophilic substitution, as seen in analogous fluorinated acetamide syntheses .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for acid:amine), temperature (60–80°C), and reaction time (12–24 hrs). Monitor progress via TLC (Rf ≈ 0.3–0.6 in ethyl acetate/hexane) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization yields high-purity products (82–95% reported for similar compounds) .

Q. Which analytical techniques are critical for characterizing This compound, and what spectral markers confirm its structure?

  • Methodological Answer:

  • NMR Spectroscopy :
  • ¹⁹F NMR : Look for distinct CF₃ peaks (δ ≈ -70 to -80 ppm) and splitting patterns reflecting symmetry .
  • ¹H/¹³C NMR : Methyl group protons (δ ≈ 2.8–3.2 ppm) and carbonyl carbons (δ ≈ 165–175 ppm) confirm amide formation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 450–460 Da) .
  • Purity Assessment : HPLC with UV detection (λ = 210 nm) and C18 columns ensures ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of This compound across studies?

  • Methodological Answer:

  • Systematic Review : Conduct a meta-analysis of literature to identify methodological variations (e.g., solvent polarity in solubility tests, DSC heating rates for thermal stability) .
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C for solubility in DMSO/water mixtures; TGA at 10°C/min under nitrogen) .
  • Data Harmonization : Use tools like PRISMA guidelines to align reporting standards and isolate confounding variables (e.g., trace moisture affecting stability) .

Q. What advanced strategies mitigate environmental persistence of This compound, and how can degradation pathways be elucidated?

  • Methodological Answer:

  • Degradation Studies :
  • Hydrolysis : Test stability in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) with LC-MS/MS monitoring .
  • Photolysis : Exclude to UV light (254 nm) and track intermediates via HRMS (e.g., defluorination products) .
  • Ecotoxicology : Use in silico models (e.g., EPI Suite) to predict bioaccumulation and compare with experimental toxicity data in model organisms .

Q. How can researchers design experiments to probe the reactivity of This compound in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer:

  • Matrix Effects : Spike known concentrations into serum/soil extracts and quantify recovery via isotope dilution (e.g., ¹³C-labeled internal standards) .
  • Competitive Binding Assays : Use fluorescence quenching or SPR to study interactions with proteins/enzymes (e.g., serum albumin) .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQYNSPESDDJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F14NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344572
Record name N-Methyl-bis-heptafluorobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73980-71-9
Record name N-Methyl-bis-heptafluorobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-bis-heptafluorobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-Methyl-bis-heptafluorobutyramide
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N-Methyl-bis-heptafluorobutyramide
N-Methyl-bis-heptafluorobutyramide

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